Ertugliflozin pidolate
Description
See also: Ertugliflozin (has active moiety); this compound; metformin hydrochloride (component of).
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(1S,2S,3S,4R,5S)-5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol;(2S)-5-oxopyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClO7.C5H7NO3/c1-2-28-16-6-3-13(4-7-16)9-14-10-15(5-8-17(14)23)22-20(27)18(25)19(26)21(11-24,30-22)12-29-22;7-4-2-1-3(6-4)5(8)9/h3-8,10,18-20,24-27H,2,9,11-12H2,1H3;3H,1-2H2,(H,6,7)(H,8,9)/t18-,19-,20+,21-,22-;3-/m00/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHIUPZFKHZTLSH-LXYIGGQGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C34C(C(C(C(O3)(CO4)CO)O)O)O)Cl.C1CC(=O)NC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@@]34[C@@H]([C@H]([C@@H]([C@@](O3)(CO4)CO)O)O)O)Cl.C1CC(=O)N[C@@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32ClNO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1210344-83-4 | |
| Record name | Ertugliflozin pidolate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1210344834 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ertugliflozin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ertugliflozin pidolate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MLU731K321 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Contextualization of Sodium Glucose Cotransporter 2 Sglt2 Inhibitors As Research Probes
Sodium-glucose cotransporter 2 (SGLT2) is a protein predominantly found in the kidneys that is responsible for reabsorbing most of the glucose filtered by the glomeruli. nih.gov Inhibitors of SGLT2 have become invaluable tools for researchers studying renal glucose handling and the broader physiological consequences of modulating this pathway. nih.govjst.go.jp By selectively blocking SGLT2, these compounds allow for the investigation of the downstream effects of increased urinary glucose excretion, providing insights into glucose homeostasis, renal function, and cardiovascular health. nih.govmdpi.com
The insulin-independent mechanism of action of SGLT2 inhibitors makes them particularly useful for dissecting the complexities of metabolic diseases. jst.go.jp Researchers utilize these inhibitors to explore the pleiotropic effects that extend beyond simple glucose lowering, including impacts on body weight, blood pressure, and markers of inflammation and oxidative stress. mdpi.comresearchgate.net The study of SGLT2 inhibitors has also opened new avenues for understanding the intricate interplay between the kidneys, heart, and metabolic system. mdpi.comnih.gov
Molecular and Cellular Mechanisms of Action
Target-Specific Inhibition of SGLT2
The therapeutic efficacy of ertugliflozin (B560060) is rooted in its highly specific and potent inhibition of the SGLT2 transporter, a key player in renal glucose handling.
High Affinity and Potency for Human SGLT2 (h-SGLT2)
Ertugliflozin demonstrates a high affinity and potent inhibitory activity against human SGLT2 (h-SGLT2). nih.gov In vitro studies have established its low nanomolar inhibitory concentration (IC50), signifying that only a small amount of the drug is needed to achieve a 50% inhibition of SGLT2 activity. nih.gov Specifically, the IC50 value for ertugliflozin against h-SGLT2 is 0.877 nM. nih.govnih.gov This high potency is a critical attribute, contributing to its effectiveness at therapeutic doses.
Specificity Profile: Differential Inhibition of SGLT2 Versus SGLT1 and Other Glucose Transporters
A defining characteristic of ertugliflozin is its remarkable selectivity for SGLT2 over the closely related SGLT1 transporter and other glucose transporters (GLUTs). nih.gov SGLT2 is predominantly responsible for glucose reabsorption in the S1 segment of the renal proximal tubule, accounting for approximately 90% of the total filtered glucose. nih.gov In contrast, SGLT1, found in the S3 segment of the proximal tubule and the small intestine, reabsorbs the remaining 10%. nih.gov
Ertugliflozin exhibits a more than 2,200-fold greater selectivity for SGLT2 compared to SGLT1. nih.gov The IC50 value for h-SGLT1 is 1960 nM, a stark contrast to its potent inhibition of h-SGLT2. nih.govnih.gov This high degree of selectivity is crucial as it minimizes the potential for off-target effects associated with significant SGLT1 inhibition, such as gastrointestinal side effects. Among the class of SGLT2 inhibitors, ertugliflozin and empagliflozin (B1684318) demonstrate the highest selectivity for SGLT2 over SGLT1. nih.govnih.gov
Table 1: Comparative Inhibitory Activity of Ertugliflozin
| Transporter | IC50 (nM) | Selectivity (SGLT1/SGLT2) |
| Human SGLT2 | 0.877 | >2200-fold |
| Human SGLT1 | 1960 |
Molecular Interactions within the SGLT2 Binding Site
The high potency and selectivity of ertugliflozin are a direct result of its specific molecular interactions within the binding site of the SGLT2 protein. Ertugliflozin belongs to a novel subclass of SGLT2 inhibitors characterized by a unique dioxa-bicyclo[3.2.1]octane ring system. nih.govtandfonline.com While detailed crystallographic data on the ertugliflozin-SGLT2 complex is not extensively available in the public domain, molecular docking and dynamics simulations have provided insights into its binding mode. nih.gov These studies suggest that the binding is driven by a combination of hydrogen bonding and van der Waals forces. nih.gov The specific chemical structure of ertugliflozin allows it to fit snugly into the glucose-binding pocket of SGLT2, effectively blocking the entry and transport of glucose.
Pharmacological Modulation of Glucose Transport Pathways
By inhibiting SGLT2, ertugliflozin directly modulates the pathways of glucose transport in the kidneys, leading to significant physiological effects.
Mechanism of Renal Glucose Reabsorption Inhibition in Proximal Tubules
Under normal physiological conditions, the kidneys filter glucose from the blood, and nearly all of it is reabsorbed back into circulation in the proximal tubules. taylorandfrancis.com SGLT2, located on the apical membrane of the epithelial cells in the S1 segment of the proximal tubule, is the primary transporter responsible for this reabsorption. nih.gove-dmj.org
Ertugliflozin, by competitively inhibiting SGLT2, prevents this reabsorption of glucose. rjppd.org This action leads to a significant increase in the amount of glucose that remains in the tubular fluid and is subsequently excreted in the urine, a process known as glycosuria. drugbank.com This insulin-independent mechanism effectively removes excess glucose from the body. youtube.com The inhibition of SGLT2 not only blocks glucose uptake but also appears to be functionally coupled with other transporters in the proximal tubule, potentially affecting the transport of sodium and urate as well. youtube.com
Impact on Renal Glucose Threshold Dynamics
The renal threshold for glucose (RTG) is the plasma glucose concentration above which the kidneys' capacity to reabsorb glucose is saturated, resulting in the appearance of glucose in the urine. In individuals with type 2 diabetes, the expression and activity of SGLT2 are often upregulated, leading to an increased RTG. e-dmj.org This contributes to the maintenance of hyperglycemia.
An in-depth examination of the chemical compound Ertugliflozin L-pyroglutamic acid reveals complex molecular and metabolic interactions that underpin its therapeutic action. This article focuses exclusively on its mechanisms of action, metabolic pathways, and enzymatic interactions as defined by preclinical and investigative studies.
Overview of Ertugliflozin L Pyroglutamic Acid As a Subject of Academic Inquiry
Ertugliflozin (B560060) L-pyroglutamic acid is a potent and highly selective inhibitor of human SGLT2, with an IC50 of 0.877 nM, and demonstrates over 2000-fold selectivity for SGLT2 compared to SGLT1 in vitro. medchemexpress.comglpbio.commedchemexpress.com This high selectivity makes it a precise tool for investigating the specific roles of SGLT2.
Academic research on ertugliflozin L-pyroglutamic acid has explored its synthesis, characterization, and solid-state properties. google.comgoogle.comgoogle.com Studies have detailed various processes for its preparation and have characterized its crystalline structure using techniques such as X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC). google.com Furthermore, investigations into its behavior in different solvent systems and in the presence of various excipients have provided a deeper understanding of its stability and potential interactions, which is crucial for designing robust experimental protocols. acs.orgchemicalbook.com
The compound is frequently used in preclinical studies, such as those involving oral administration to rats, to investigate its concentration-dependent effects on urinary glucose excretion. medchemexpress.comchemicalbook.com These studies are fundamental to understanding its pharmacodynamic profile and for elucidating the physiological consequences of SGLT2 inhibition.
Synthesis and Advanced Material Science Aspects
Synthetic Route Development and Optimization
The creation of a viable synthetic pathway for ertugliflozin (B560060) that is suitable for large-scale production has been a key area of research.
A practical and efficient synthesis for ertugliflozin intended for commercial application has been developed. acs.org One prominent strategy is a highly "telescoped" process, which involves a 12-step sequence with only three intermediate isolations. acs.orgthieme-connect.com This approach enhances efficiency by minimizing the number of unit operations. The synthesis begins with the commercially available 2,3,4,6-tetra-O-benzyl-d-glucose and features a key step of nucleophilic hydroxymethylation of a 5-ketogluconamide intermediate. acs.orgthieme-connect.com The aglycone portion of the molecule is introduced via the addition of an aryl anion to a methylpiperazine amide. acs.org To guarantee the high chemical purity of the final active pharmaceutical ingredient (API), the process includes the isolation of a crystalline penultimate intermediate, tetraacetate 39. acs.org
Alternative synthetic routes have also been explored. One such route is a concise, four-step synthesis starting from a known intermediate, which involves persilylation–selective monodesilylation, primary alcohol oxidation, an aldol-crossed-Cannizzaro reaction, and solid-phase acid-catalyzed bicyclic ketal formation. researchgate.net Another patented process emphasizes economic viability through a three-step synthesis that crucially involves the isolation of solid materials at each stage. google.com
The synthesis of ertugliflozin leverages the principles of chiral pool synthesis, starting from readily available chiral molecules. The entire synthesis originates from the chiral pool of a glucose derivative. researchgate.net Specifically, D-glucose is a key starting material. researchgate.net The commercial route, for instance, utilizes 2,3,4,6-tetra-O-benzyl-d-glucose, a derivative of D-glucose, to construct the core dioxa-bicyclo[3.2.1]octane structure of ertugliflozin. acs.orgthieme-connect.com This strategy takes advantage of the inherent stereochemistry of the starting material to control the stereochemistry of the final product, avoiding the need for complex asymmetric transformations.
Efforts have been made to develop more efficient and environmentally sustainable processes for producing Ertugliflozin L-pyroglutamic acid. A patent has been filed for an efficient process for its preparation under "environment friendly conditions". google.com Principles of green chemistry are evident in the commercial synthesis strategy that significantly reduces the number of intermediate isolations, thereby minimizing solvent use and waste generation from purification steps. acs.orgthieme-connect.com The development of a shorter, four-step synthesis also contributes to a more efficient process. researchgate.net Furthermore, research has focused on replacing hazardous reagents, such as in the debenzylation step where palladium on carbon is used as a hydrogenation agent with hydrogen gas, a cleaner alternative to some other reducing agents. google.com
Co-crystal Engineering and Characterization
The native form of ertugliflozin is an amorphous solid which possesses physicochemical properties that are not ideal for commercial-scale manufacturing. researchgate.netnih.gov To overcome this, co-crystal engineering was employed.
The primary goal for developing a co-crystal of ertugliflozin was to improve its physical properties to ensure robust API quality for manufacturing. acs.org Amorphous ertugliflozin presented challenges, and since its functional groups are non-ionizable under physiological pH, salt formation was not a viable option. nih.gov Through extensive screening, L-pyroglutamic acid (L-PGA) was identified as a suitable coformer. nih.gov The resulting Ertugliflozin L-pyroglutamic acid is a co-crystal with a 1:1 molar stoichiometry. nih.gov This co-crystal form is a stable, non-hygroscopic, crystalline solid with a high melting point (around 142 °C), which significantly enhances its physicochemical stability compared to the amorphous form. nih.govresearchgate.net This improved stability is crucial for the formulation of the final drug product and its shelf life.
The structure and properties of the Ertugliflozin L-pyroglutamic acid co-crystal have been thoroughly characterized using a variety of analytical techniques. X-ray diffraction analysis confirmed that the co-crystal belongs to a monoclinic crystal system with a P2₁ space group. A key interaction stabilizing the co-crystal structure is a hydrogen bond between the tetrahydrofuran (B95107) oxygen atom of ertugliflozin and the carboxylic group of L-pyroglutamic acid.
The chemical structure of the co-crystal has been unequivocally confirmed through a combination of methods including Infrared (IR) spectroscopy, Electrospray Ionization Mass Spectrometry (ESI-MS and ESI-MS/MS), ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, UV-Vis spectroscopy, and single-crystal X-ray diffraction. europa.eu Powder X-ray Diffraction (PXRD) is also routinely used to confirm the crystalline form during stability programs. acs.orgeuropa.eu
Dissociation Behavior of the Co-crystal in Aqueous Environments
Ertugliflozin L-pyroglutamic acid exists as a co-crystal, a crystalline structure composed of ertugliflozin and the coformer L-pyroglutamic acid in a 1:1 molar stoichiometry. nih.gov This co-crystal form was specifically developed to enhance the physicochemical properties of the amorphous free form of ertugliflozin, which is highly hygroscopic and has a tendency to convert into an oil, making it unsuitable for commercial-scale manufacturing. nih.gov The co-crystal, in contrast, is a non-hygroscopic, physically stable solid with a high melting point of approximately 142°C. nih.gov
However, the stability of the co-crystal is influenced by its surrounding environment, particularly in the presence of water and certain excipients. In aqueous environments, the ertugliflozin L-pyroglutamic acid co-crystal is known to dissociate rapidly. tga.gov.au Reports indicate this dissociation can occur within one minute, which complicates the determination of the co-crystal's thermodynamic solubility. tga.gov.au
During in vitro stability studies, it was observed that the co-crystal has a propensity to partially dissociate into the amorphous form of ertugliflozin, especially under conditions of high humidity when combined with pharmaceutical excipients. nih.govacs.org The dissociation is significantly influenced by the physicochemical properties of these excipients, notably their pH and hygroscopicity. nih.govacs.org Studies have shown a correlation where basic excipients are more likely to induce the dissociation of co-crystals that contain acidic coformers like L-pyroglutamic acid. acs.org
Despite this dissociation, both the amorphous and co-crystal forms of ertugliflozin exhibit similarly high solubility across a pH range of 1.2 to 6.8. nih.gov Furthermore, dissolution testing has demonstrated that tablets containing either the 100% co-crystal form or the 100% amorphous form dissolve very rapidly, with at least 85% of the drug dissolving within 15 minutes. nih.gov The solubility ratio between the amorphous form and the co-crystal increases at a pH greater than 5.0, indicating a higher degree of supersaturation of the amorphous form under these conditions. nih.gov Ultimately, clinical studies have concluded that any potential dissociation of the co-crystal into its amorphous form within the tablet does not have a clinically meaningful impact on the oral bioavailability of ertugliflozin. nih.gov
| Property | Ertugliflozin L-pyroglutamic acid Co-crystal | Amorphous Ertugliflozin |
| Form | Anhydrous crystal with a 1:1 molar stoichiometry of ertugliflozin and L-pyroglutamic acid. nih.gov | Amorphous solid. nih.gov |
| Hygroscopicity | Non-hygroscopic. nih.gov | Highly hygroscopic. nih.gov |
| Melting Point | ~142 °C. nih.gov | N/A (Tends to form an oil). nih.gov |
| Aqueous Dissociation | Rapidly dissociates into its constituent components. tga.gov.au | N/A |
| Dissolution Rate | ≥ 85% dissolved in 15 minutes. nih.gov | ≥ 85% dissolved in 15 minutes. nih.gov |
Process Chemistry for Intermediate and API Quality
Strategies for Intermediate Isolation and Purification
The synthesis of ertugliflozin involves multiple steps, and the quality of the final Active Pharmaceutical Ingredient (API) is highly dependent on the effective isolation and purification of its intermediates. Various conventional and advanced techniques are employed to ensure the purity of these intermediate compounds.
Commonly used methods for the isolation of intermediates in the synthesis pathway and for the final co-crystal include:
Filtration and Centrifugation: These solid-liquid separation techniques are fundamental for isolating crystalline intermediates or the final co-crystal from reaction mixtures or crystallization solvents. google.com
Crystallization and Recrystallization: These are crucial steps for purifying solid intermediates. By dissolving the crude intermediate in a suitable solvent and allowing it to crystallize, impurities are left behind in the mother liquor. google.com
Extraction: Liquid-liquid extraction is used to separate intermediates from impurities based on their differential solubilities in two immiscible liquid phases. google.com
Chromatography: Techniques such as preparative High-Performance Liquid Chromatography (HPLC) are powerful tools for purifying intermediates and isolating specific products, including potential degradation products for characterization. google.comnih.gov For instance, a Luna C18 column has been utilized with a mobile phase of acetonitrile (B52724) and 0.1% formic acid in water for the purification of ertugliflozin-related substances. nih.gov
Distillation and Evaporation: These methods are used to remove solvents or to concentrate solutions of intermediates before crystallization or further reaction steps. google.com
Lyophilization (Freeze Drying): This technique is employed to obtain a free solid from a solution, particularly for heat-sensitive compounds or after purification steps like preparative HPLC, to remove the solvent without compromising the compound's integrity. google.comnih.gov
The choice of solvent is critical in these processes. For the preparation of the ertugliflozin L-pyroglutamic acid co-crystal, solvents such as water, ethyl acetate (B1210297), isopropyl acetate, and 2-butanone (B6335102) have been utilized. google.com The isolation process is often followed by drying under vacuum at controlled temperatures to remove residual solvents. google.com
Techniques for Ensuring Active Pharmaceutical Ingredient (API) Purity and Quality
Ensuring the purity and quality of the final Ertugliflozin L-pyroglutamic acid API is paramount. A suite of analytical techniques is used to characterize the API, identify and quantify impurities, and confirm that it meets stringent specifications. The target purity for the final API is typically greater than 99.5% as measured by HPLC. google.com
Key techniques and methodologies include:
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the primary method for assessing the purity of ertugliflozin and quantifying any impurities. google.comjptcp.com Validated, stability-indicating HPLC methods are developed to separate the API from its potential degradation products and process-related impurities. jptcp.com These methods often use C18 columns with mobile phases consisting of acetonitrile and buffered aqueous solutions. jptcp.comjptcp.com
Mass Spectrometry (MS): Techniques like Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) are indispensable for identifying unknown impurities and confirming the structure of degradation products. nih.gov High-Resolution Mass Spectrometry (HRMS) provides precise mass measurements, which helps in determining the elemental composition of molecules. nih.gov
Spectroscopy: Fourier Transform Infrared Spectroscopy (FTIR) is used to confirm the identity of the API and can provide information about its solid-state form. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR are powerful tools for the definitive structural elucidation of the API and its impurities. nih.gov
Forced Degradation Studies: To understand the degradation pathways of ertugliflozin, the API is subjected to stress conditions such as acid, base, oxidation, heat, and light. nih.gov The degradation products formed are then identified and characterized, which helps in developing stability-indicating analytical methods and understanding the API's intrinsic stability. nih.gov For example, degradation of ertugliflozin has been observed in acidic and peroxide environments. nih.gov
X-ray Powder Diffraction (XRPD): This technique is essential for characterizing the crystalline form of the API, confirming the formation of the co-crystal, and detecting any polymorphic or amorphous forms. google.com
| Analytical Technique | Purpose in API Quality Control |
| RP-HPLC | Quantify API purity and impurities. google.comjptcp.com |
| UHPLC-MS | Identify and characterize impurities and degradation products. nih.gov |
| HRMS | Determine precise mass and elemental composition. nih.gov |
| FTIR | Confirm chemical identity and solid-state form. nih.gov |
| NMR | Elucidate the definitive structure of the API and impurities. nih.gov |
| XRPD | Characterize the crystalline structure and detect different solid forms. google.com |
Scalability Considerations in Co-crystallization and Synthesis
Transitioning the synthesis and co-crystallization of ertugliflozin L-pyroglutamic acid from laboratory scale to commercial production involves significant challenges. The primary driver for developing the co-crystal was to overcome the poor physicochemical properties of amorphous ertugliflozin, which hindered its large-scale manufacture. nih.gov The co-crystal offers superior stability, handling, and manufacturing consistency.
Key scalability considerations include:
Control of Crystallization: The co-crystallization process must be robust and reproducible on a large scale. This requires precise control over parameters such as solvent selection, temperature, stirring rate, and cooling profile to ensure the consistent formation of the desired co-crystal form and to avoid polymorphism. Solvents used in lab-scale preparations, like ethyl acetate and isopropyl acetate, must be evaluated for their suitability in large-scale industrial equipment. google.com
Solvent Handling: The use of large volumes of organic solvents in manufacturing requires considerations for safety, cost, and environmental impact. Processes that use water or greener solvents are often preferred. google.com
Isolation and Drying: Scaling up filtration and drying processes can be challenging. Ensuring efficient removal of solvents without causing thermal degradation or changes in the crystalline form is crucial. Techniques like agitated thin-film drying may be considered for large-scale operations. google.com
Impurity Rejection: The crystallization process must effectively purge process-related impurities and any unreacted starting materials. The solubility of impurities in the chosen solvent system is a critical factor.
Advanced Manufacturing Techniques: For pharmaceutical co-crystals, alternative and scalable production methods are continuously being explored. Supercritical fluid (SCF) technologies, such as the Gas Antisolvent (GAS) method, offer promising routes for large-scale cocrystal production by providing better control over particle size and morphology while using environmentally benign solvents like supercritical CO2. nih.gov Liquid-assisted grinding is another method that can be suitable for screening and, in some cases, scaling up co-crystal production. nih.gov
Process Analytical Technology (PAT): Implementing PAT tools, such as in-line Raman or FTIR spectroscopy, can provide real-time monitoring and control of the co-crystallization process, ensuring consistency and quality at an industrial scale.
The successful scale-up of ertugliflozin L-pyroglutamic acid production hinges on a deep understanding of its solid-state chemistry and the development of a well-controlled, reproducible manufacturing process.
Comparative Preclinical Pharmacology and Future Research Directions
Mechanistic Comparisons with Other SGLT2 Inhibitors
Ertugliflozin (B560060) is part of the gliflozin class of drugs, which act by inhibiting SGLT2 in the proximal renal tubules, leading to increased urinary glucose excretion and a reduction in blood glucose levels. nih.govnih.govrjppd.org This mechanism is independent of insulin, offering a unique therapeutic approach for type 2 diabetes. nih.govcore.ac.uk
Analysis of Structural Distinctions and Their Impact on Target Interaction
Ertugliflozin possesses a unique dioxa-bicyclo[3.2.1]octane ring system, a bridged ketal structure that distinguishes it from other SGLT2 inhibitors. nih.govtandfonline.com This structural feature contributes to its high selectivity for SGLT2 over the related SGLT1 transporter. medchemexpress.comtandfonline.com The interaction between ertugliflozin and SGLT2 is primarily driven by hydrogen bonding and van der Waals forces. nih.gov Molecular docking and dynamics simulations have been employed to understand these interactions at a molecular level, providing insights into the binding mechanisms. nih.gov
Comparative Selectivity and Potency Profiles
Ertugliflozin demonstrates high potency and selectivity for SGLT2. In vitro studies have shown that it has an IC50 of 0.877 nM for human SGLT2 and is over 2,000-fold more selective for SGLT2 compared to SGLT1. medchemexpress.comtandfonline.com This high selectivity is a key characteristic of ertugliflozin.
A network meta-analysis of randomized controlled trials indirectly compared the efficacy of ertugliflozin with other SGLT2 inhibitors. nih.gov The results suggested that ertugliflozin at a 15 mg dose was more effective in reducing HbA1c than dapagliflozin (B1669812) 10 mg and empagliflozin (B1684318) 25 mg in patients on a background of diet and exercise. nih.gov When added to metformin (B114582) therapy, ertugliflozin 5 mg was more effective than dapagliflozin 5 mg, and ertugliflozin 15 mg was more effective than dapagliflozin 10 mg and empagliflozin 25 mg in lowering HbA1c. nih.gov However, there was no significant difference in HbA1c reduction between ertugliflozin and canagliflozin (B192856) across the studied populations. nih.gov
Table 1: Comparative Efficacy of SGLT2 Inhibitors (HbA1c Reduction)
| Comparison | Population | Mean Difference (MD) in HbA1c Reduction | 95% Credible Interval (CrI) |
| Ertugliflozin 15 mg vs. Dapagliflozin 10 mg | Diet/Exercise | -0.36% | -0.65, -0.08 |
| Ertugliflozin 15 mg vs. Empagliflozin 25 mg | Diet/Exercise | -0.31% | -0.58, -0.04 |
| Ertugliflozin 5 mg vs. Dapagliflozin 5 mg | Add-on to Metformin | -0.22% | -0.42, -0.02 |
| Ertugliflozin 15 mg vs. Dapagliflozin 10 mg | Add-on to Metformin | -0.26% | -0.46, -0.06 |
| Ertugliflozin 15 mg vs. Empagliflozin 25 mg | Add-on to Metformin | -0.23% | -0.44, -0.03 |
Data from a network meta-analysis of randomized controlled trials. nih.gov
Emerging Research Frontiers
The development and application of ertugliflozin continue to evolve, with ongoing research exploring new therapeutic avenues and refining our understanding of its mechanisms.
Exploration of Novel Therapeutic and Biological Applications in Preclinical Studies
Beyond its established role in glycemic control, preclinical studies are investigating the potential of ertugliflozin in other areas. Animal models have shown that ertugliflozin can reduce body weight and visceral adiposity. mdpi.com There is also growing interest in the cardiovascular and renal protective effects of SGLT2 inhibitors as a class. mdpi.comijpsjournal.comyoutube.com While some studies suggest a class effect, further research is needed to delineate the specific contributions of ertugliflozin to these benefits. ijpsjournal.com For instance, a meta-analysis suggested that all four evaluated SGLT-2 inhibitors, including ertugliflozin, increased the risk of fractures, an area requiring further investigation. dovepress.com
Advanced Computational Modeling and Drug Design Based on SGLT2 Interactions
Computational modeling has been instrumental in the development of ertugliflozin. nih.govresearchgate.net Quantitative systems pharmacology (QSP) models were used to predict the dose-response relationship and inform dose selection for clinical trials. nih.govresearchgate.net These models integrate data on the mechanism of action, preclinical data, and clinical data from other SGLT2 inhibitors to simulate the effects of ertugliflozin. nih.gov Molecular docking and molecular dynamics simulations have also been used to study the binding of ertugliflozin to human serum albumin, providing insights into its pharmacokinetic properties. nih.gov These computational approaches are valuable tools for optimizing drug design and predicting clinical outcomes.
Investigation into the Broader Biological Roles of L-Pyroglutamic Acid in Co-formulations
Ertugliflozin is formulated as a co-crystal with L-pyroglutamic acid. nih.gov L-pyroglutamic acid, a derivative of glutamic acid, is found naturally in various foods and in the human body. georganics.skguidechem.com It is known to be involved in the glutathione (B108866) cycle. georganics.skwikipedia.org Research suggests that L-pyroglutamic acid may have several biological roles, including acting as a neurotransmitter and having cognitive-enhancing effects. georganics.skguidechem.comxtend-life.com It is also used in cosmetics for its moisturizing properties. guidechem.comwikipedia.org In pharmaceutical formulations, L-pyroglutamic acid can be used as a chiral building block in the synthesis of other molecules. georganics.skguidechem.com The specific role of L-pyroglutamic acid in the ertugliflozin co-formulation is primarily to improve the physicochemical properties of the drug substance. However, its own biological activities are an area of ongoing interest. nih.gov For instance, some studies have explored the anti-inflammatory and antifungal properties of L-pyroglutamic acid derivatives. researchgate.netnih.gov
Q & A
Q. What statistical approaches address variability in clinical trial outcomes for composite endpoints (e.g., HbA1c + renal outcomes)?
- Methodological Answer : Multivariate generalized estimating equations (GEE) account for correlated endpoints. Sensitivity analyses exclude outliers or non-adherent subjects. Bayesian hierarchical models quantify heterogeneity across trials in meta-analyses, with forest plots visualizing effect sizes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
